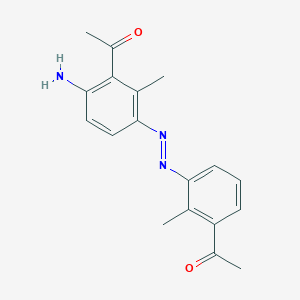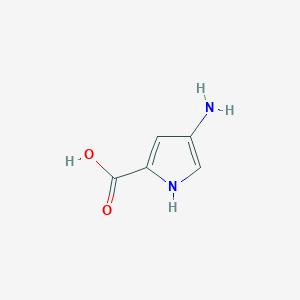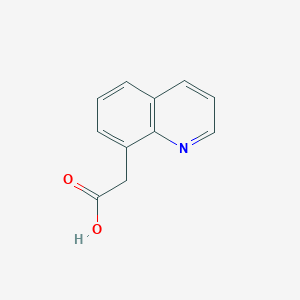
3,3'-Diacetylamino-2,2'-dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'3,3'-Diacetylamino-2,2'-dimethylazobenzene' (DAAD) is a synthetic compound that belongs to the class of azo dyes. It is widely used in scientific research due to its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer.
Wirkmechanismus
The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is complex and involves multiple pathways. In photodynamic therapy, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In photochromic applications, 3,3'-Diacetylamino-2,2'-dimethylazobenzene undergoes reversible photoisomerization in response to light, leading to changes in its properties such as color and absorption spectra.
Biochemische Und Physiologische Effekte
3,3'-Diacetylamino-2,2'-dimethylazobenzene has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, it can cause skin irritation and allergic reactions in some individuals. 3,3'-Diacetylamino-2,2'-dimethylazobenzene has also been shown to have potential as a photosensitizer in the treatment of cancer, as it can selectively target cancer cells while sparing healthy tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer. However, there are also limitations to its use in laboratory experiments, such as its sensitivity to light and the need for specialized equipment to activate it.
Zukünftige Richtungen
There are many potential future directions for research on 3,3'-Diacetylamino-2,2'-dimethylazobenzene. One area of interest is the development of new photochromic compounds based on 3,3'-Diacetylamino-2,2'-dimethylazobenzene that have improved properties such as faster response times and higher contrast ratios. Another area of interest is the use of 3,3'-Diacetylamino-2,2'-dimethylazobenzene as a photosensitizer in combination with other therapies such as chemotherapy and immunotherapy to improve cancer treatment outcomes. Overall, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is a promising compound with many potential applications in scientific research.
Synthesemethoden
3,3'-Diacetylamino-2,2'-dimethylazobenzene can be synthesized through a multistep process. The first step involves the preparation of 2,2'-dimethyl-4,4'-diaminodiphenylmethane, which is then acetylated to form 3,3'-diacetylamino-2,2'-dimethylazobenzene. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3,3'-Diacetylamino-2,2'-dimethylazobenzene is widely used in scientific research due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent in the presence of oxygen, leading to the production of reactive oxygen species that can kill cancer cells. 3,3'-Diacetylamino-2,2'-dimethylazobenzene can also be used as a photochromic compound, which means that it can undergo reversible photoisomerization in response to light, making it useful in the development of optical switches and sensors.
Eigenschaften
CAS-Nummer |
143922-99-0 |
|---|---|
Produktname |
3,3'-Diacetylamino-2,2'-dimethylazobenzene |
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[3-[(3-acetyl-4-amino-2-methylphenyl)diazenyl]-2-methylphenyl]ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-10-14(12(3)22)6-5-7-16(10)20-21-17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3 |
InChI-Schlüssel |
LZKDSQWEMJZWMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |
Kanonische SMILES |
CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |
Synonyme |
Ccris 5400 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)



![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)





![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)

